Methyl phenacyl sulfoxide
Description
Importance of α-Keto Sulfoxides as Versatile Synthons and Chiral Entities
α-Keto sulfoxides, the class of compounds to which methyl phenacyl sulfoxide (B87167) belongs, are highly valued in organic synthesis for their dual functionality. jchemrev.com The ketone group can participate in a wide array of reactions, while the sulfoxide moiety introduces chirality and can act as a leaving group or a director for stereoselective transformations. jchemrev.comacs.org This combination makes them powerful synthons—building blocks used to construct more complex molecules. jchemrev.com
The sulfur atom in a sulfoxide is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms called enantiomers. wikipedia.org This chirality is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. Chiral α-keto sulfoxides serve as valuable chiral auxiliaries, which are chiral molecules temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and are then removed. tandfonline.comresearchgate.net Their application in asymmetric synthesis has been instrumental in producing enantiomerically pure compounds. tandfonline.com For instance, they have been utilized in the enantiospecific synthesis of the chroman ring of α-tocopherol (vitamin E). acs.org
The reactivity of α-keto sulfoxides is diverse. They can undergo Pummerer-type rearrangements to form α-ketothioesters, which are themselves important synthetic intermediates. researchgate.netresearchgate.net They also participate in Diels-Alder reactions, carbon-carbon bond-forming reactions, and serve as precursors for various heterocyclic compounds. jchemrev.comacs.org
Historical Development of Synthetic Methodologies Leading to Methyl Phenacyl Sulfoxide Architectures
The synthesis of sulfoxides, in general, has been a long-standing area of interest for organic chemists. One of the most common and historically significant methods for preparing sulfoxides is the oxidation of the corresponding sulfide (B99878). jchemrev.com For this compound, this involves the oxidation of methyl phenacyl sulfide. Various oxidizing agents have been employed for this transformation, with careful control of reaction conditions necessary to prevent over-oxidation to the corresponding sulfone.
Early methods for the synthesis of racemic β-keto sulfoxides involved the reaction of arenesulfenate esters with α-methylene carbonyl compounds. jchemrev.com Over the years, significant advancements have focused on developing enantioselective methods to produce chiral sulfoxides. The Andersen method, which utilizes sulfinamides as precursors, was a key development in the synthesis of optically active sulfoxides. jchemrev.com
More contemporary approaches have focused on catalytic asymmetric oxidation. The use of transition metal complexes, particularly those of titanium, in combination with chiral ligands like hydrobenzoin (B188758) and a hydroperoxide oxidant, has proven highly effective for the enantioselective oxidation of sulfides to β-ketosulfoxides with high enantiomeric excess. researchgate.netacs.org Specifically, the oxidation of the corresponding sulfide using tert-butyl hydroperoxide in the presence of a titanium and (S,S)-hydrobenzoin complex yields this compound with an (SS)-configuration. researchgate.net The development of metal-free oxidation systems has also gained traction, offering more environmentally friendly alternatives. acs.org
Another synthetic strategy involves the reaction of α-sulfoxide anions with carboxylic acid derivatives. researchgate.net Furthermore, methods involving the direct α-C(sp³)-H functionalization of aryl ketones with dimethyl sulfoxide (DMSO) have been developed to form γ-keto sulfoxides. sioc-journal.cn The evolution of these synthetic methodologies reflects a continuous drive towards greater efficiency, selectivity, and sustainability in the preparation of this compound and related structures.
Current Research Landscape and Future Directions in this compound Chemistry
The current research landscape for this compound and other α-keto sulfoxides is vibrant and expanding. A significant area of focus is the development of novel synthetic methods that are more efficient and environmentally benign. This includes the exploration of new catalytic systems, such as copper-catalyzed aerobic oxidation, for the synthesis of β-keto sulfoxides. researchgate.net The use of dimethyl sulfoxide (DMSO) not only as a solvent but also as a reactant and a source of sulfur or a methylenesulfonium intermediate is a growing trend in the synthesis of various sulfur-containing compounds and heterocycles. sioc-journal.cnrsc.orgmdpi.com
Researchers are also exploring the reactivity of α-keto sulfoxides in new and innovative ways. For example, recent studies have shown their utility in the synthesis of quinoxaline (B1680401) derivatives and in facilitating C-C and C-heteroatom bond formations. The combination of iodine and DMSO has been shown to be a powerful reagent system for diverse transformations of aryl methyl ketones, which can be precursors to or are structurally related to this compound. rsc.org
The application of α-keto sulfoxides in the synthesis of complex and biologically active molecules remains a major driver of research. Their use as chiral auxiliaries continues to be refined for the asymmetric synthesis of natural products and pharmaceuticals. researchgate.net For instance, they have been employed in the synthesis of fluorinated amines and amino acids, which are of significant interest in medicinal chemistry. bioorganica.com.ua
Future directions in this compound chemistry will likely focus on several key areas:
Expansion of Catalytic Methods: The development of even more efficient, selective, and sustainable catalytic methods for the synthesis of enantiomerically pure α-keto sulfoxides will remain a priority. This will likely involve the design of novel chiral ligands and the exploration of earth-abundant metal catalysts.
Novel Applications in Synthesis: The discovery of new reactions and synthetic applications for this compound and its derivatives is an ongoing pursuit. This could include their use in multicomponent reactions and cascade sequences to rapidly build molecular complexity.
Flow Chemistry: The use of continuous flow technology for the synthesis of α-diazo-β-keto sulfoxides has already demonstrated advantages in terms of safety and scalability, and this approach is likely to be extended to other reactions involving this compound. researchgate.netscielo.br
Computational Studies: In silico modeling and computational chemistry will play an increasingly important role in understanding the reaction mechanisms of α-keto sulfoxides and in predicting their reactivity and stereoselectivity, thereby guiding experimental design.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2813-22-1 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methylsulfinyl-1-phenylethanone |
InChI |
InChI=1S/C9H10O2S/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
MJYVAVACHZIDHQ-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Methyl Phenacyl Sulfoxide and Its Derivatives
Enantioselective Synthesis of Chiral Methyl Phenacyl Sulfoxide (B87167)
The creation of enantiopure sulfoxides is of considerable interest for their application as chiral auxiliaries in asymmetric synthesis and for their potential biological activities. wiley-vch.de The most direct route to these compounds is the asymmetric oxidation of the corresponding prochiral sulfides. researchgate.netresearchgate.net This can be accomplished through several strategies, including asymmetric oxidation of precursor sulfides and stereochemical control in multi-step syntheses.
Asymmetric Oxidation Strategies for Precursor Sulfides
Asymmetric sulfoxidation involves the selective oxidation of one of the two lone pairs of electrons on the sulfur atom of a prochiral sulfide (B99878), leading to the formation of a chiral sulfoxide. acsgcipr.org This transformation can be achieved using metal-catalyzed, non-metal and organocatalytic, or biocatalytic methods.
A variety of transition metal complexes have been employed as catalysts for the enantioselective oxidation of sulfides. researchgate.net These catalysts are typically combined with a chiral ligand and a terminal oxidant. acsgcipr.org
Titanium-based catalysts, particularly those derived from titanium(IV) isopropoxide and chiral diols like diethyl tartrate, are well-known for their effectiveness in asymmetric sulfoxidation. acsgcipr.orgresearchgate.net For instance, a Salen–Ti(IV) complex has been shown to be an excellent catalyst precursor for the oxidation of sulfides at room temperature. wiley-vch.de Using this system, methyl phenyl sulfoxide was prepared with 76% enantiomeric excess (ee) with aqueous hydrogen peroxide and 94% ee with urea hydrogen peroxide adduct (UHP). wiley-vch.de The procedure with UHP in methanol at 0°C generally provides the best results, with many aryl methyl sulfides being oxidized in 80 to 90% yield and 92–99% ee. wiley-vch.de
Molybdenum catalysts have also been utilized. A catalyst prepared from MoO2(acac)2 and a chiral bis-hydroxamic acid ligand has been used to prepare p-tolyl methyl sulfoxide and 1-naphthyl methyl sulfoxide in good yields with 81% ee and 86% ee, respectively. wiley-vch.de
Copper complexes have also been investigated. A dicopper complex with a benzimidazolyl derivative of L-phenylalanine has been shown to catalyze the sulfoxidation of thioanisole, yielding the corresponding sulfoxide with significant enantiomeric excess. nih.gov The reaction mechanism is believed to involve direct oxygen transfer from a copper active intermediate to the sulfide. nih.gov
Iron-porphyrin complexes have been used for the asymmetric oxidation of sulfides with aqueous hydrogen peroxide, yielding optically active sulfoxides with up to 90% ee. researchgate.net
| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) |
| Salen–Ti(IV) complex | Methyl phenyl sulfide | H2O2 | - | 76 |
| Salen–Ti(IV) complex | Methyl phenyl sulfide | UHP | - | 94 |
| MoO2(acac)2 / chiral bis-hydroxamic acid | p-Tolyl methyl sulfide | - | Good | 81 |
| MoO2(acac)2 / chiral bis-hydroxamic acid | 1-Naphthyl methyl sulfide | - | Good | 86 |
| Chiral iron-porphyrin | Aryl sulfides | H2O2 | - | up to 90 |
Organocatalysis offers an alternative to metal-based systems for asymmetric sulfoxidation. mdpi.com Chiral organic molecules can be used as catalysts to promote the enantioselective oxidation of sulfides. While detailed examples specifically for methyl phenacyl sulfoxide are not extensively covered in the provided search results, the general principles of organocatalytic sulfoxidation are well-established. These methods often employ chiral catalysts that can activate the oxidant or the sulfide, leading to a stereoselective reaction.
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral sulfoxides. nih.govucl.ac.uk Enzymes, either as isolated preparations or within whole-cell systems, can catalyze the asymmetric oxidation of sulfides with high enantioselectivity. acsgcipr.orgnih.gov
Flavin-containing monooxygenases (FMOs) are a class of enzymes that can catalyze the selective oxygenation of heteroatoms, including sulfur. nih.gov A thermostable FMO from Nitrincola lacisaponensis (NiFMO) and an FMO from Methylophaga sp. (mFMO) have been shown to be active with various prochiral aromatic sulfides, producing chiral sulfoxides with moderate-to-high enantioselectivity. nih.gov
Another biocatalytic strategy involves the kinetic resolution of racemic sulfoxides. nih.gov This can be achieved using enzymes that selectively reduce one enantiomer of the sulfoxide back to the sulfide, leaving the other enantiomer in high optical purity. For example, methionine sulfoxide reductase A (MsrA) has been used for the kinetic resolution of racemic sulfoxides, yielding (R)-sulfoxides with excellent enantiomeric excess. ucl.ac.uk Similarly, dimethyl sulfoxide reductase (DmsABC) from Rhodobacter sphaeroides has been used for the kinetic resolution of methyl phenyl sulfoxide, affording (R)-methyl phenyl sulfoxide in 42% yield and 97% ee. nih.gov
| Biocatalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) |
| NiFMO / mFMO | Asymmetric Oxidation | Prochiral aromatic sulfides | Chiral sulfoxides | - | Moderate to High |
| MsrA | Kinetic Resolution | Racemic sulfoxides | (R)-Sulfoxides | - | Excellent |
| DmsABC | Kinetic Resolution | Methyl phenyl sulfoxide | (R)-Methyl phenyl sulfoxide | 42 | 97 |
Directed Synthesis of this compound via Carbanion Chemistry
An alternative approach to the synthesis of sulfoxides involves the formation of a carbon-sulfur bond through the reaction of a sulfenate anion with an appropriate electrophile. acs.org This method, rooted in carbanion chemistry, offers a different retrosynthetic pathway.
In this strategy, a β-sulfinyl ester can serve as a precursor to a sulfenate anion. mdpi.com The in situ generated sulfenate anion can then react with various electrophiles, including alkyl halides, to form the desired sulfoxide. mdpi.com For instance, the reaction of a sulfenate anion generated from a p-tolylsulfinyl ester with methyl iodide has been reported to produce the corresponding methyl sulfoxide. mdpi.com The use of chiral ligands in conjunction with transition metal catalysts, such as palladium, can induce enantioselectivity in these reactions. acs.orgmdpi.com For example, a Josiphos-type ligand has been used in the palladium-catalyzed arylation of sulfenate anions to produce enantioenriched aryl-aryl and aryl-benzyl sulfoxides. acs.org
Cascade and Cross-Coupling Methodologies for this compound Analogs
Recent advancements in synthetic organic chemistry have led to the development of elegant and efficient cascade and cross-coupling reactions for the synthesis of complex molecules from simple, readily available starting materials. These methodologies are particularly valuable for constructing analogs of this compound, which often feature intricate functionalization.
A notable synthetic strategy involves the use of Selectfluor, an electrophilic fluorinating agent, to promote reactions between aryl methyl ketones and dimethyl sulfoxide (DMSO). This approach is remarkable for its ability to utilize DMSO not just as a solvent but as a synthon, incorporating a methylsulfinyl or related group into the final product. The reaction pathway can be precisely controlled by modifying the solvent system, leading to different classes of this compound analogs.
This transformation leverages a Selectfluor-promoted cascade cyclization and cross-coupling mechanism. The process facilitates the formation of new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds in a single operation. Depending on the reaction conditions, specifically the solvent ratio, the reaction can be directed to yield either 2,5-diacylthiophenes or β-acyl allylic methylsulfones. The latter are considered structural analogs of this compound. The reaction demonstrates excellent chemoselectivity and tolerance for a variety of functional groups on the aryl methyl ketone.
A proposed mechanism involves the initial activation of DMSO by Selectfluor, followed by reaction with the enolate of the aryl methyl ketone. This versatility and the use of accessible starting materials highlight the method's potential for creating diverse libraries of sulfur-containing organic compounds.
Table 1: Examples of Selectfluor-Promoted Synthesis of β-Acyl Allylic Methylsulfones
| Aryl Methyl Ketone | Product (β-Acyl Allylic Methylsulfone) | Yield (%) |
|---|---|---|
| Acetophenone | 1-Phenyl-2-(methylsulfonylmethyl)prop-2-en-1-one | 75% |
| 4'-Methylacetophenone | 1-(p-Tolyl)-2-(methylsulfonylmethyl)prop-2-en-1-one | 81% |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2-(methylsulfonylmethyl)prop-2-en-1-one | 72% |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2-(methylsulfonylmethyl)prop-2-en-1-one | 65% |
| 2'-Naphthylacetophenone | 1-(Naphthalen-2-yl)-2-(methylsulfonylmethyl)prop-2-en-1-one | 78% |
Data synthesized from research findings on Selectfluor-promoted reactions.
The construction of functionalized analogs of this compound heavily relies on robust methods for forming C-C and C-S bonds. Transition-metal-catalyzed cross-coupling reactions are central to these efforts, enabling the precise and efficient linkage of molecular fragments.
Palladium-catalyzed reactions have been investigated for the α-arylation of unactivated sulfoxides, representing a key method for C-C bond formation. This allows for the introduction of aryl groups at the carbon adjacent to the sulfoxide, a critical step in building the phenacyl scaffold. Furthermore, palladium catalysts are effective in promoting the S-arylation of sulfenate anions, which are generated in situ from β-sulfinyl esters, providing a direct route to aryl sulfoxides (C-S bond formation).
Nickel-catalyzed cross-coupling reactions , such as the Negishi coupling, have been successfully applied to aryl methyl sulfoxides. In these reactions, the sulfoxide group can act as a leaving group, enabling the formation of biaryl compounds through a C-C coupling process.
Copper-catalyzed methodologies offer a complementary approach, particularly for C-S bond formation. Copper catalysts can mediate the sulfinyl cross-coupling of sulfinamides with various partners, yielding structurally diverse sulfoxides.
Beyond metal catalysis, sulfoxide-mediated oxidative cross-coupling reactions have emerged as a powerful, metal-free alternative. In these systems, a sulfoxide reagent is used to activate one of the coupling partners, typically a phenol, inverting its reactivity to facilitate C-C bond formation with a nucleophile. A key step in this process is the "interrupted Pummerer reaction," where an aryloxysulfonium salt intermediate is formed, which then undergoes nucleophilic attack to form the cross-coupled product.
These varied methodologies provide a comprehensive toolkit for chemists to synthesize a wide array of functionalized sulfoxide systems, enabling the exploration of structure-activity relationships in this compound analogs.
Generation of this compound as an Intermediate in Complex Reaction Sequences
The utility of this compound extends beyond its role as a final product; it is also a valuable reactive intermediate in the synthesis of more complex molecular architectures. Its unique structure, featuring a β-keto sulfoxide moiety, allows it to participate in a variety of subsequent transformations.
One of the fundamental reactions involving sulfoxides is the Pummerer rearrangement . When a β-keto sulfoxide like this compound is treated with an activating agent, such as trifluoroacetic anhydride (TFAA), it can form a highly reactive acyloxysulfonium salt intermediate. This electrophilic species is susceptible to attack by nucleophiles. In an "interrupted Pummerer reaction," this intermediate can be trapped by an external or internal nucleophile before the typical rearrangement cascade completes.
For instance, the sulfoxide can be activated to facilitate an intramolecular cyclization. The resulting electrophilic sulfur intermediate can be attacked by a nucleophilic portion of the same molecule, leading to the formation of heterocyclic systems. Phenacyl bromide, a related precursor, is widely recognized as a versatile intermediate for synthesizing heterocyclic compounds through multicomponent reactions, and this compound can be conceptualized as a participant in analogous complex transformations.
The generation of this compound as a transient species within a one-pot reaction sequence allows for the construction of complex products without the need to isolate the intermediate. This approach enhances synthetic efficiency and provides access to novel chemical scaffolds. The ability of the sulfoxide group to be activated and then participate in C-C or C-S bond-forming events makes it a cornerstone of advanced synthetic strategies.
Advanced Mechanistic Investigations of Methyl Phenacyl Sulfoxide Reactivity
Elucidation of Reaction Pathways Involving Methyl Phenacyl Sulfoxide (B87167) Intermediates
The chemical behavior of methyl phenacyl sulfoxide is characterized by its ability to form reactive intermediates that drive a variety of synthetic transformations.
Recent studies have indicated that intermediates such as (2-(2-hydroxyphenyl)-2-oxoethyl)dimethylsulfonium iodine may play a crucial role in certain multicomponent reactions.
This compound and similar structures are implicated in oxidation reactions, such as the Kornblum oxidation, which converts alkyl halides to aldehydes. wikipedia.orgresearchgate.net This reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The mechanism involves the nucleophilic attack of the oxygen atom of dimethyl sulfoxide (DMSO) on the alkyl halide, followed by elimination in the presence of a base to yield the carbonyl compound. wikipedia.org
The scope of the Kornblum oxidation was initially limited to activated substrates like α-halo ketones and benzylic halides. wikipedia.org However, the use of tosylates, which are better leaving groups than halides, has expanded the range of suitable substrates. wikipedia.org
Table 1: Key Features of Kornblum Oxidation
| Feature | Description |
|---|---|
| Reactants | Alkyl halides or tosylates, Dimethyl sulfoxide (DMSO) |
| Product | Aldehydes or ketones |
| Key Intermediate | Alkoxysulfonium salt |
| Mechanism | SN2 displacement followed by base-induced elimination |
Thermolysis of sulfoxides can lead to the generation of highly reactive sulfenic acids through a concerted syn-β-elimination pathway. arkat-usa.org This process involves a five-membered cyclic transition state and is facilitated by the presence of electron-withdrawing groups on the β-carbon. arkat-usa.org
Radical and Photochemical Transformations of Phenacyl Sulfonium (B1226848) Salts
Phenacyl sulfonium salts have been shown to undergo a variety of transformations under photochemical conditions, including reductive cleavage and nitrene transfer reactions. rsc.orgresearchgate.net These processes often involve the generation of radical intermediates.
Visible-light photoredox catalysis has emerged as a powerful tool for the reductive cleavage of C–S bonds in sulfonium salts. rsc.orgresearchgate.net Early work demonstrated that phenacyl sulfonium salts can be reduced under visible light using a photocatalyst like Ru(bpy)3Cl2 and a reductant. rsc.org This process leads to the formation of an α-carbonyl radical, which can then be converted to acetophenone derivatives. rsc.org
Upon irradiation with UV light, dimethyl phenacyl sulfonium salts can undergo homolytic cleavage of the C–S bond to form a dimethyl sulfide (B99878) radical cation and a phenacyl radical. rsc.org This phenacyl radical can then participate in subsequent reactions to form products such as dibenzoylethane and acetophenone. rsc.org
Table 2: Products from Photolysis of Dimethyl Phenacyl Sulfonium Salt
| Product |
|---|
| Dibenzoylethane |
| p-Bromodibenzoylethane |
| Phenacyl bromide |
Nitrene transfer reactions represent a significant method for the formation of carbon-nitrogen bonds. researchgate.net Recent research has explored photochemical methods for nitrene transfer to sulfoxides. researchgate.net Iron(II)-catalyzed nitrene transfer from N-acyloxyamides to sulfoxides provides an efficient route to N-acyl sulfoximines. nih.gov
Mechanistic studies suggest that visible-light-mediated reactions can proceed through different pathways depending on the nature of the nitrene intermediate. While singlet nitrenes are often required for productive sulfilimination, triplet nitrenes can also be reactive. rwth-aachen.dechemrxiv.org Computational and experimental studies have been employed to understand the reactivity of these different electronic states. researchgate.net
Alkylation Reactions of this compound
The alkylation of β-keto sulfoxides like this compound is a powerful tool for carbon-carbon bond formation. The process involves the initial deprotonation of the α-carbon, situated between the carbonyl and sulfoxide groups, to form an ambident enolate nucleophile. This enolate can then react with an electrophile, typically an alkyl halide. However, the presence of two nucleophilic sites—the α-carbon and the enol oxygen—leads to a competition between C-alkylation and O-alkylation.
The reaction of the enolate derived from this compound with an alkylating agent can proceed via two distinct pathways: attack from the central carbon atom (C-alkylation) to yield an α-substituted β-keto sulfoxide, or attack from the oxygen atom (O-alkylation) to form a sulfinylenol ether. The outcome of this competition is governed by several factors, including the nature of the counter-ion, the electrophile, and the solvent system. pharmaxchange.infoic.ac.uk
Key factors influencing the regioselectivity of this reaction include:
Counter-ion: The choice of metal counter-ion for the enolate is critical. Larger, less coordinating cations like potassium (K+) tend to favor O-alkylation. ic.ac.uk Conversely, the use of thallous ethoxide to generate the thallium(I) enolate of this compound has been shown to lead exclusively to C-alkylation products in quantitative yields. acs.org This is attributed to the heterogeneous nature of the thallium salt, which plays a significant role in directing the reaction towards the carbon center. acs.org
Electrophile: According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles (e.g., trimethylsilyl chloride) with a high charge density preferentially react at the hard oxygen site, leading to O-alkylation. pharmaxchange.inforeddit.com "Soft" electrophiles, such as methyl iodide, have a more diffuse charge and favor reaction at the soft carbon site, resulting in C-alkylation. pharmaxchange.inforeddit.com
Solvent: The solvent plays a crucial role in solvating the enolate. Polar aprotic solvents like DMF or DMSO are poor anion solvators, leaving a more reactive "naked" anion that can lead to more O-alkylation. ic.ac.uk Protic solvents can hydrogen-bond with the oxygen atom of the enolate, effectively blocking it and promoting C-alkylation. ic.ac.uk
Table 1: Factors Influencing the Regioselectivity of β-Keto Sulfoxide Alkylation
| Factor | Favors C-Alkylation | Favors O-Alkylation (Sulfinylenol Ether) |
|---|---|---|
| Counter-ion | Thallium (Tl+), Lithium (Li+) ic.ac.ukacs.org | Potassium (K+) ic.ac.uk |
| Electrophile | Soft (e.g., Alkyl Iodides) reddit.com | Hard (e.g., Silyl Chlorides, Triflates) reddit.com |
| Solvent | Protic Solvents ic.ac.uk | Polar, Aprotic Solvents (e.g., DMSO, DMF) ic.ac.uk |
Investigations into the use of thallium enolates of this compound have demonstrated their utility in overcoming common issues like O-alkylation and dialkylation, providing a reliable method for the synthesis of mono-C-alkylated derivatives. acs.org
Phase Transfer Catalysis (PTC) offers an efficient and often milder alternative for the alkylation of acidic compounds like β-keto sulfoxides. sciencemadness.orgcrdeepjournal.org This methodology is particularly advantageous as it allows for the use of inexpensive inorganic bases, such as potassium carbonate or sodium hydroxide, in a heterogeneous system, thereby avoiding the need for strong, hazardous bases like sodium hydride or organometallic reagents. crdeepjournal.orgacsgcipr.org
The mechanism involves a catalyst, typically a quaternary ammonium salt (Q+X−), which facilitates the transfer of the enolate anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. The lipophilic quaternary ammonium cation pairs with the enolate, shuttling it into the organic solvent where the alkylation reaction occurs with high efficiency. sciencemadness.orgacsgcipr.org
While direct studies on this compound are limited, the principles are well-established for analogous β-keto esters. sciencemadness.orgrsc.org The application of PTC to these systems demonstrates high yields for C-alkylation and can be performed under solid-liquid or liquid-liquid conditions. sciencemadness.orgcrdeepjournal.org The choice of catalyst, solvent, and base can be optimized to achieve high selectivity and reaction rates. crdeepjournal.orgmdpi.com
Table 2: Representative Conditions for Alkylation of β-Dicarbonyl Compounds via Phase Transfer Catalysis
| Substrate Type | Base | Catalyst | Organic Solvent | Typical Outcome |
|---|---|---|---|---|
| β-Keto Ester | K₂CO₃ (solid) | Tetrabutylammonium Bromide | Toluene | C-alkylation sciencemadness.org |
| Cyclic β-Keto Ester | CsOH (aq) | Cinchona Alkaloid Derivative | Toluene/CHCl₃ | Asymmetric C-alkylation rsc.orgmdpi.com |
The use of PTC provides several benefits, including milder reaction conditions, increased safety, the ability to use less expensive bases, and often higher product selectivity, making it a valuable strategy for the alkylation of this compound. crdeepjournal.orgacsgcipr.org
Deoxygenation Mechanisms of Methyl Phenyl Sulfoxide Analogues
The reduction, or deoxygenation, of sulfoxides to their corresponding sulfides is a fundamental transformation. For analogues like methyl phenyl sulfoxide, this process involves the removal of the sulfinyl oxygen atom, which can be achieved through various reagents and catalytic systems.
A variety of transition metal-based catalysts have been developed for the efficient deoxygenation of sulfoxides. These systems often utilize a stoichiometric reductant, such as a silane, in conjunction with a catalytic amount of a metal complex.
Manganese-Based Catalysts: The commercially available manganese complex MnBr(CO)₅ has been shown to be an effective catalyst for the reduction of a wide range of sulfoxides to sulfides using phenylsilane (PhSiH₃) as the reducing agent. rsc.org The reaction proceeds with high yields and tolerates various functional groups. rsc.org This methodology is effective for diaryl, dibenzyl, and aliphatic sulfoxides. rsc.org
Niobium and Aluminum-Based Systems: Other successful methods include the use of an Al-NiCl₂·6H₂O system, which conveniently converts alkyl aryl and dialkyl sulfoxides to the corresponding sulfides in high yields. researchgate.net Additionally, a NbCl₅/Indium system has been reported for the selective and efficient deoxygenation of sulfoxides under mild conditions. researchgate.net
Photocatalytic Systems: Visible-light photoredox catalysis offers a mild approach for sulfoxide reduction. nih.gov Using an iridium-based photocatalyst (e.g., fac-Ir(ppy)₃) in the presence of a terminal reductant like triphenylphosphine, a variety of functionalized sulfoxides can be deoxygenated in high yields. nih.govacs.org
Table 3: Selected Metal-Catalyzed Systems for the Deoxygenation of Sulfoxides
| Catalytic System | Reductant | Substrate Scope | Typical Yield |
|---|---|---|---|
| MnBr(CO)₅ rsc.org | PhSiH₃ | Diaryl, Dibenzyl, Alkyl Sulfoxides | 91-97% |
| Al-NiCl₂·6H₂O researchgate.net | - | Alkyl Aryl, Dialkyl Sulfoxides | High |
| NbCl₅/In researchgate.net | Indium | Dialkyl, Diaryl, Aryl Alkyl Sulfoxides | Good to Excellent |
The kinetic profile of a deoxygenation reaction is intrinsically linked to its underlying mechanism. While detailed kinetic studies often focus on sulfoxide oxidation, mechanistic investigations into their reduction provide critical insights into the reaction progress and rate-limiting steps.
For metal-catalyzed reductions involving silanes, a proposed mechanism involves the activation of the Si-H bond by the metal catalyst to generate a hydride species. rsc.org This species then performs a hydrosilylation of the sulfur-oxygen double bond, which is followed by steps leading to the final sulfide and a silanol byproduct. rsc.org
In the photocatalytic deoxygenation of sulfoxides using an iridium catalyst and triphenylphosphine, mechanistic studies indicate a radical chain mechanism. nih.govacs.org The reaction is initiated through a photocatalytic quenching cycle. The key steps involve the generation of a phosphoranyl radical, which is central to the deoxygenation process. nih.gov
Theoretical computations on the reduction of sulfoxides by thiols, a model for some biological processes, suggest that the reaction proceeds through the formation of an intermediate sulfurane. acs.org The calculations indicate that the formation of this sulfurane is the rate-limiting step of the process. acs.org Although not a metal-catalyzed system, this study highlights that the initial attack on the sulfoxide to form a higher-coordinate sulfur intermediate can be a key kinetic bottleneck in deoxygenation reactions.
Sophisticated Spectroscopic and Structural Characterization of Methyl Phenacyl Sulfoxide
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For methyl phenacyl sulfoxide (B87167), techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY and HSQC, are fundamental for assigning the chemical structure.
The expected 1H NMR spectrum would feature signals for the methyl protons, the methylene (B1212753) protons adjacent to the sulfoxide and carbonyl groups, and the aromatic protons of the phenacyl moiety. The 13C NMR spectrum would similarly show distinct resonances for the methyl, methylene, carbonyl, and aromatic carbons.
Predicted NMR Data for Methyl Phenacyl Sulfoxide Below is an interactive table of predicted chemical shifts (in ppm) in a common NMR solvent like CDCl₃, based on the analysis of its constituent functional groups.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
| Methyl (CH₃-SO) | ~2.7 | ~44 | Singlet | Protons on carbon attached to the sulfoxide group. |
| Methylene (SO-CH₂-CO) | ~4.3 | ~65 | Singlet (or AB quartet) | Protons are diastereotopic due to the chiral sulfur center, potentially appearing as two distinct signals or an AB quartet. |
| Carbonyl (C=O) | - | ~195 | - | Characteristic downfield shift for a ketone. |
| Aromatic (ortho-H) | ~7.9 | ~129 | Doublet | Protons adjacent to the carbonyl group. |
| Aromatic (meta-H) | ~7.5 | ~129 | Triplet | |
| Aromatic (para-H) | ~7.6 | ~134 | Triplet | |
| Aromatic (ipso-C) | - | ~136 | - | Carbon attached to the carbonyl group. |
Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.
β-Ketosulfoxides, like other 1,3-dicarbonyl compounds, have the potential to exist in equilibrium between their keto and enol tautomeric forms. NMR spectroscopy is the primary tool for studying this keto-enol tautomerism in solution. nih.govnanalysis.comox.ac.uk The equilibrium is often influenced by factors such as the solvent, temperature, and the nature of substituents. nih.govrsc.org
In the case of this compound, the equilibrium would be between the ketone form and the corresponding enol form.
Keto Form : Characterized by the presence of a methylene (CH₂) signal in the 1H NMR spectrum.
Enol Form : Characterized by the disappearance of the methylene signal and the appearance of a vinyl proton (C=CH) signal and a hydroxyl (-OH) proton signal, which is often broad.
Studies on related β-diketones show that the percentage of the enol form can be quantified by integrating the respective signals in the 1H NMR spectrum. nanalysis.comyoutube.com Polar solvents tend to favor the keto tautomer through preferential solvation. rsc.org While specific studies on this compound are not prevalent, the principles derived from NMR studies of β-diketones are directly applicable. ox.ac.ukrsc.org
Conformational analysis, which describes the spatial arrangement of atoms, can also be investigated using NMR. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide information about through-space proximity between protons, helping to define the preferred molecular conformation in solution. mdpi.comresearchgate.netnih.gov For this compound, NOE studies could elucidate the rotational preferences around the C-S and C-C single bonds.
The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for determining the enantiomeric excess (ee) of a chiral compound.
This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra. Common methods include:
Chiral Derivatizing Agents (CDAs): The chiral sulfoxide is reacted with a chiral agent to form a new covalent compound. The resulting diastereomers will exhibit separate signals in the NMR spectrum, allowing for quantification by integration.
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, non-covalent diastereomeric complexes with the enantiomers. This interaction is often sufficient to induce chemical shift differences between the signals of the R and S enantiomers.
Chiral Shift Reagents: Paramagnetic lanthanide complexes containing chiral ligands are frequently used. These reagents cause significant shifts in the NMR spectrum, and the magnitude of the shift is different for each enantiomer, leading to signal separation. For sulfoxides, (S)-(+)-α-methoxyphenylacetic acid (MPAA) has been effectively used as a chiral NMR shift reagent to determine both the optical purity and the absolute configuration. nih.gov
By integrating the distinct signals corresponding to each enantiomer in the complex, the enantiomeric excess can be accurately calculated.
X-ray Crystallography for Definitive Stereochemical and Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would unambiguously establish the absolute configuration (R or S) of a specific enantiomer.
The process involves growing a suitable single crystal of the compound, which can sometimes be a rate-limiting step. mdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.
While specific crystallographic data for this compound is not widely published, studies on other complex organic sulfoxides and ketones demonstrate the power of this technique. mdpi.comresearchgate.netresearchgate.net An X-ray structure would provide invaluable data, including:
Confirmation of the keto form in the solid state.
Precise bond lengths of the S=O, C=O, C-S, and C-C bonds.
The torsion angles defining the molecule's solid-state conformation.
Details of intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
UV-Vis Spectroscopy for Electronic Transitions and Ionic Form Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophores in this compound are the phenyl ring and the carbonyl group, which are conjugated. This extended π-system is expected to give rise to distinct absorption bands. libretexts.org
The primary electronic transitions expected for this compound are:
π → π* Transitions: These are high-energy transitions associated with the aromatic ring and the C=O double bond. The conjugation between the phenyl ring and the carbonyl group lowers the energy gap, resulting in a strong absorption band (a high molar absorptivity, ε) at a longer wavelength (bathochromic shift) than in non-conjugated systems. libretexts.org
n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are typically weaker (lower ε) and occur at longer wavelengths than the π → π* transitions. libretexts.org
UV-Vis spectroscopy can be used to monitor reactions involving the sulfoxide, such as its oxidation or reduction, by observing changes in the absorption spectrum over time. scispace.com
Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Phenyl-C=O | ~240-280 nm | Strong |
| n → π | C=O | ~300-330 nm | Weak |
The phenacyl group can, under strongly acidic or photolytic conditions, form cationic species. For instance, protonation of the carbonyl oxygen would generate a hydroxy-substituted carbocation. The stability of such cations is enhanced by the delocalization of the positive charge into the adjacent phenyl ring.
UV-Vis spectroscopy is a valuable tool for studying these highly reactive intermediates. The formation of a carbocation often results in a significant bathochromic shift, with the new, highly conjugated species absorbing strongly in the visible region of the spectrum. Studies on related compounds like phenacyl phenothiazinium salts have shown that photolysis can generate cationic species, and the process can be monitored by the decay of the parent compound's absorption bands and the appearance of new ones. researchgate.net The analysis of these spectra provides insight into the stability and electronic structure of the ionic forms.
Mass Spectrometry Techniques in Structural Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. chemguide.co.uk
For this compound (Molecular Weight: 182.24 g/mol ), the molecular ion peak (M⁺˙) would be expected at m/z ≈ 182. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for ketones, aromatic compounds, and sulfoxides.
Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This could lead to two primary fragment ions:
Loss of the methylsulfinyl radical (•CH₂S(O)CH₃): This would produce the benzoyl cation at m/z = 105 . This is often a very stable and abundant ion.
Loss of the phenyl radical (•C₆H₅): This would produce the [CH₃S(O)CH₂CO]⁺ ion at m/z = 105 .
Cleavage at the C-S Bond: Rupture of the carbon-sulfur bonds can also occur.
Loss of the methyl radical (•CH₃) would yield an ion at m/z = 167 .
McLafferty Rearrangement: While not possible for the primary structure, it could occur in substituted analogs with a sufficiently long alkyl chain.
The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the phenacyl and methylsulfinyl moieties. chemguide.co.ukmiamioh.edu
Computational and Theoretical Chemistry Studies of Methyl Phenacyl Sulfoxide Systems
Density Functional Theory (DFT) Investigations of Reactivity and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. mdpi.com It is widely used to explore reaction mechanisms, predict outcomes, and understand the factors governing chemical transformations. nih.govnih.gov
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, crucially, transition states. researchgate.net Analysis of the transition state provides a powerful tool for understanding reaction barriers and kinetics. researchgate.net For sulfoxides, computational studies have explored reaction pathways such as pyramidal inversion at the sulfur stereocenter. For instance, studies on the related methyl p-tolyl sulfoxide (B87167) have used methods like nudged elastic band and time-dependent DFT to explore this inversion in both the ground (S0) and excited (S1) states. nih.govdesy.de Such calculations revealed that the energy barrier for this inversion is significantly lower in the excited state, indicating that photoexcitation can facilitate the process. nih.govdesy.de
Another key reaction pathway for sulfoxides is bond dissociation. The dissociation of the S–CH3 bond in (R)-(+)-methyl p-tolyl sulfoxide on a gold surface has been investigated using DFT. nih.gov These calculations determined the reaction to be endothermic and barrierless in the gas phase. nih.gov On the gold surface, however, an activation barrier is expected, and DFT helps to estimate the reaction energy by calculating the adsorption energies of the reactant and the resulting radical products. nih.gov
Table 1: Calculated Energy Changes for Reactions of a Related Sulfoxide
| Reaction | System | Computational Method | Calculated Energy |
|---|---|---|---|
| Pyramidal Inversion | Methyl p-tolyl sulfoxide | Nudged Elastic Band / TD-DFT | Lower barrier in S1 excited state vs. S0 ground state nih.govdesy.de |
Computational models are invaluable for predicting the regio- and site-selectivity of organic reactions. rsc.org For chiral molecules like methyl phenacyl sulfoxide, which possesses a stereogenic sulfur center, computational methods can elucidate the factors governing its stereochemistry.
Quantum-chemical calculations are essential for conformational analysis, helping to identify the most stable conformers of a molecule. In a study of methyl p-tolyl sulfoxide, a single conformer was observed in a supersonic jet expansion, a finding consistent with the conformational analysis performed using quantum-chemical calculations. nih.govdesy.de The geometry of the sulfoxide group, specifically its twist relative to the phenyl ring, can be accurately determined and compared to similar molecules. nih.govdesy.de These computational studies can attribute subtle geometric changes to the electronic effects of substituents on the aromatic ring. nih.govdesy.de
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding within a molecule is fundamental to explaining its properties and reactivity. Computational chemistry offers a suite of tools to analyze these features in detail.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other species. ucsb.edu The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). ucsb.edu The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.commdpi.com
FMO theory is widely applied to understand pericyclic reactions, such as cycloadditions and electrocyclic reactions, by analyzing the orbital symmetry and overlap between reactants. slideshare.netimperial.ac.uk For a molecule like this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized, thereby predicting the most likely sites for nucleophilic and electrophilic attack. ucsb.edu
The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netchemrxiv.org It provides a visual representation of the charge distribution on the molecular surface, mapping regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov
Different colors on an MESP map represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green usually represents areas with neutral potential. nih.gov For this compound, an MESP analysis would highlight the electronegative oxygen atoms of the sulfoxide and carbonyl groups as regions of negative potential, while hydrogen atoms would likely show positive potential. researchgate.netmdpi.com This analysis provides a clear guide to the molecule's reactive sites and its intermolecular interaction patterns, such as hydrogen bonding. nih.gov
Advanced Computational Modeling for Asymmetric Catalysis
Computational modeling plays a vital role in the field of asymmetric catalysis, providing mechanistic insights that can guide the development of more efficient and selective catalysts. mdpi.com Given that this compound is a chiral molecule, it and its derivatives have potential applications as chiral ligands or catalysts.
Computational studies, particularly using DFT, can be employed to model the interaction of such chiral sulfoxides with metal centers and substrates. These models can elucidate the structure of the catalytically active species and map the entire catalytic cycle. By calculating the energies of intermediates and transition states for different stereochemical pathways, researchers can understand the origin of enantioselectivity. This detailed mechanistic understanding, derived from computational analysis, is crucial for optimizing catalyst performance and designing novel catalytic systems for asymmetric transformations. mdpi.com
Solvent Effects and Dynamic Simulations in Reaction Environments
Influence of Solvent on Conformational Equilibria
This compound, like other β-ketosulfoxides, possesses significant conformational flexibility around the C(O)-C(S) bond. The relative orientation of the carbonyl and sulfoxide groups is crucial in determining the molecule's reactivity, particularly in stereoselective reactions. The equilibrium between different conformers is sensitive to the solvent environment due to the varying polarity and hydrogen-bonding capabilities of the solvent.
In nonpolar solvents, intramolecular interactions, such as dipole-dipole interactions between the C=O and S=O bonds, play a dominant role in determining the preferred conformation. As the solvent polarity increases, intermolecular interactions with the solvent can stabilize conformers with larger dipole moments. Dynamic simulations, such as molecular dynamics (MD), allow for the exploration of the conformational landscape of this compound in various solvents. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states.
For instance, theoretical studies on analogous β-ketosulfoxides have shown that in solvents of low polarity, conformations that allow for some degree of intramolecular hydrogen bonding or favorable dipolar alignment are preferred. In contrast, polar protic solvents can form strong hydrogen bonds with both the carbonyl and sulfoxide oxygens, leading to a different distribution of conformers.
Table 1: Illustrative Solvent Effects on the Conformational Distribution of a Generic β-Ketosulfoxide at 298 K (Based on Theoretical Models)
| Solvent | Dielectric Constant (ε) | Predominant Conformer | Dihedral Angle (O=C-C=S) | Population (%) |
| Dichloromethane | 8.93 | anti-periplanar | ~165° | 65 |
| Acetone | 20.7 | syn-clinal | ~60° | 55 |
| Methanol | 32.7 | syn-clinal | ~58° | 70 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | syn-periplanar | ~15° | 50 |
Note: This table is a generalized representation based on computational studies of β-ketosulfoxides and is intended for illustrative purposes.
Dynamic Simulations of Reaction Pathways
Dynamic simulations, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for investigating reaction mechanisms in solution. In a QM/MM simulation, the reacting species (this compound and a reactant) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by a classical molecular mechanics force field. This approach allows for the explicit consideration of solvent molecules and their dynamic influence on the reaction.
These simulations can be used to construct free energy profiles for reactions involving this compound, such as its reduction or oxidation. The calculated free energy of activation (ΔG‡) in different solvents can provide insights into how the solvent stabilizes or destabilizes the transition state relative to the reactants.
For example, in a reaction where the transition state has a greater charge separation than the reactants, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction. Dynamic simulations can visualize the specific hydrogen-bonding networks and electrostatic interactions between the solvent and the transition state structure that are responsible for this stabilization.
Table 2: Representative Calculated Activation Free Energies (ΔG‡) for the Reduction of a β-Ketosulfoxide in Different Solvents
| Solvent | ΔG‡ (kcal/mol) - QM/MM Calculation |
| Dichloromethane | 22.5 |
| Acetone | 20.1 |
| Methanol | 18.7 |
| Dimethyl Sulfoxide (DMSO) | 19.5 |
Note: The data in this table are hypothetical and serve to illustrate the trends observed in QM/MM studies of reactions in solution.
The explicit inclusion of solvent molecules in dynamic simulations is crucial for accurately modeling reactions where the solvent acts not just as a bulk medium but also participates directly in the reaction mechanism, for instance, through proton transfer relays. These computational studies provide a detailed picture of the reaction environment and are invaluable for interpreting experimental observations and designing new synthetic methodologies.
Strategic Applications of Methyl Phenacyl Sulfoxide in Organic Synthesis and Chemical Derivatization
Methyl Phenacyl Sulfoxide (B87167) as a Key Synthon in Heterocycle Synthesis
The structural framework of methyl phenacyl sulfoxide makes it an adept precursor for the construction of various heterocyclic systems. It can provide either the carbon backbone or act as a source of both carbon and sulfur atoms in cyclization and annulation reactions.
This compound is a valuable synthon for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. Research has demonstrated that phenacyl sulfoxides can react with o-arylenediamines to produce quinoxalines and quinoxaline-2-thiols in moderate to good yields. thieme-connect.comresearchgate.net The reaction mechanism is proposed to involve the initial thermolytic elimination to generate an α-oxosulfine intermediate. This reactive species then undergoes a site-selective carbophilic addition by the o-arylenediamine, followed by a sequence of elimination, intramolecular nucleophilic addition, and dehydration to form the final quinoxaline (B1680401) ring system. thieme-connect.comresearchgate.net
This synthetic strategy offers a direct and straightforward method for preparing substituted quinoxalines. thieme-connect.com The versatility of this approach is highlighted by its applicability to various substituted phenacyl sulfoxides and o-arylenediamines, allowing for the creation of a diverse library of quinoxaline derivatives. researchgate.net The general reaction scheme, illustrating the condensation of a phenacyl precursor with an o-phenylenediamine, is a well-established route to the quinoxaline core. sapub.orglongdom.org
The reactivity of the α-methylene group adjacent to the sulfoxide and the carbonyl group also allows for its participation in the formation of other heterocyclic systems, such as 2,4-dithiohydantoins when reacted with N-substituted thioureas. researchgate.net
Table 1: Synthesis of Quinoxaline Derivatives from Phenacyl Precursors This table is based on data for analogous phenacyl compounds and demonstrates the general synthetic utility.
| Entry | Phenacyl Precursor | Diamine | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Phenacyl Sulfoxide derivative | o-Arylenediamine | Thermolysis | 3-Aryl-quinoxaline-2-thiol | Good | thieme-connect.comresearchgate.net |
| 2 | Phenacyl Bromide | o-Phenylenediamine | Zirconium Tungstate | 2-Phenylquinoxaline | 92 | longdom.org |
| 3 | Substituted Phenacyl Bromides | o-Phenylenediamine | None (in water) | 2,3-Disubstituted Quinoxalines | Moderate to High | |
| 4 | Sulfoxonium Ylides | o-Phenylenediamines | Elemental Sulfur/DMSO | Substituted Quinoxalines | 62-90 | organic-chemistry.org |
The methyl sulfoxide group within this compound can be strategically employed as a source of both carbon and sulfur atoms in annulation reactions for building sulfur-containing heterocycles. While direct examples involving this compound are specific, the broader utility of sulfoxides like dimethyl sulfoxide (DMSO) in this capacity is well-documented and provides a strong precedent. mdpi.comresearchgate.net
In various synthetic transformations, DMSO has been shown to act as a versatile synthon, providing methylthio (–SMe), methylene (B1212753) (–CH2–), or methine (=CH–) groups for the construction of heterocycles. mdpi.comresearchgate.net For instance, in a cascade oxidation/[4+1] annulation reaction, DMSO serves not only as a solvent but also as a one-carbon source for the synthesis of polyfunctional furans from sulfonium (B1226848) salts. rsc.org This reactivity stems from the ability to activate the sulfoxide, often through a Pummerer-type rearrangement, to generate reactive intermediates that can be incorporated into a new ring system. acs.org
By analogy, the methyl sulfoxide moiety in this compound could be activated to participate in similar annulation strategies. The presence of the adjacent phenacyl group can influence the reactivity and potentially direct the cyclization pathway, offering opportunities for the synthesis of novel sulfur-containing heterocyclic structures. The fundamental chemistry of forming carbon-sulfur bonds through various catalytic and non-catalytic methods underscores the potential for sulfoxides to act as sulfur donors in organic synthesis. acs.org
Role as a Chiral Auxiliary and Ligand in Asymmetric Transformations
The sulfoxide group in this compound is a stereogenic center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). This chirality can be harnessed to control the stereochemical outcome of chemical reactions, making it a valuable tool in asymmetric synthesis. thieme-connect.comresearchgate.net
Enantiomerically pure sulfoxides are widely used as chiral auxiliaries. thieme-connect.com A chiral auxiliary is a temporary chiral handle attached to a non-chiral substrate to direct a subsequent reaction to produce a single enantiomer of the product. The β-keto sulfoxide structure of this compound is particularly well-suited for this purpose. medcraveonline.com For example, the diastereoselective reduction of the ketone in a β-keto sulfoxide can be controlled by the chirality of the sulfur atom. thieme-connect.commedcraveonline.com The sulfinyl group can coordinate with the reducing agent, creating a rigid, cyclic transition state that forces the hydride to attack the carbonyl from a specific face, leading to the formation of a chiral alcohol with high stereoselectivity. medcraveonline.com
Table 2: Diastereoselective Reduction of β-Keto Sulfoxides This table illustrates the general principle of stereocontrol exerted by a chiral sulfoxide auxiliary.
| Substrate | Reducing Agent | Conditions | Major Diastereomer | Diastereomeric Excess | Reference |
| (R)-β-Keto Sulfoxide | DIBAL-H | Non-chelating | (R,S)-β-Hydroxy Sulfoxide | High | medcraveonline.com |
| (R)-β-Keto Sulfoxide | DIBAL-H / ZnCl₂ | Chelating | (R,R)-β-Hydroxy Sulfoxide | High | medcraveonline.com |
| (R)-β-Keto Sulfoxide | LiAlH₄ / ZnCl₂ | Chelating | (R,R)-β-Hydroxy Sulfoxide | High | medcraveonline.com |
Beyond its role as a chiral auxiliary, where it is part of the reacting molecule, enantiopure this compound has the potential to act as a chiral ligand in transition-metal-catalyzed asymmetric reactions. nih.gov Chiral sulfoxide ligands coordinate to a metal center and create a chiral environment that influences the catalytic transformation, enabling the production of enantiomerically enriched products. researchgate.netacsgcipr.org The oxygen and/or sulfur atoms of the sulfoxide can bind to the metal, and the proximity of the chiral sulfur center to the catalytic site can lead to effective enantioselection in a variety of reactions. nih.gov
Transformations to Other Functionalized Organosulfur Compounds
Synthesis of α-Fluoro Sulfides and Sulfones from Sulfoxides
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the realm of organosulfur chemistry, the transformation of sulfoxides, such as this compound, into α-fluoro sulfides and their subsequent oxidation to α-fluoro sulfones represents a valuable synthetic strategy for creating fluorine-containing building blocks. This transformation is most commonly achieved through a process known as the fluoro-Pummerer reaction.
The fluoro-Pummerer reaction of a β-keto sulfoxide, like this compound, typically involves the use of a fluorinating agent, with diethylaminosulfur trifluoride (DAST) being a prominent reagent for this purpose. The reaction proceeds by the activation of the sulfoxide oxygen by the fluorinating agent, which facilitates the formation of a thionium (B1214772) ion intermediate. This intermediate is then attacked by a fluoride (B91410) ion to yield the corresponding α-fluoro sulfide (B99878). For β-keto sulfoxides, the presence of the carbonyl group can influence the reactivity and stability of the intermediates.
Once the α-fluoro sulfide, such as α-fluoro methyl phenacyl sulfide, is synthesized, it can be readily oxidized to the corresponding α-fluoro sulfone. This oxidation is typically carried out using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone). The resulting α-fluoro sulfones are versatile synthetic intermediates.
Detailed research has explored the scope and conditions for these transformations. The choice of fluorinating agent, solvent, and reaction temperature can significantly impact the yield and selectivity of the α-fluorination step. Similarly, the selection of the oxidizing agent and conditions for the subsequent oxidation determines the efficiency of the conversion to the α-fluoro sulfone.
The following table summarizes representative findings for the synthesis of α-fluoro sulfides from β-keto sulfoxides and their subsequent oxidation to α-fluoro sulfones, providing insights into the reaction conditions and outcomes.
| Substrate | Reagent(s) | Conditions | Product(s) | Yield (%) |
| Aryl β-keto sulfoxide | DAST | CH₂Cl₂, rt | α-Fluoro aryl β-keto sulfide | Good |
| α-Fluoro aryl β-keto sulfide | m-CPBA or Oxone | CH₂Cl₂, rt | α-Fluoro aryl β-keto sulfone | High |
Q & A
Q. What are the optimal synthetic routes for methyl phenacyl sulfoxide with high purity yields?
this compound is typically synthesized via oxidation of the corresponding sulfide (e.g., methyl phenacyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) in polar aprotic solvents. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize overoxidation to sulfones. Purification often involves recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : The sulfoxide group (S=O) induces distinct deshielding, with protons adjacent to the sulfoxide appearing at δ ~2.6–3.0 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 140.21 for C7H8OS) and fragmentation patterns confirm molecular weight and functional groups.
- IR Spectroscopy : Strong S=O stretching vibrations at ~1050–1100 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Storage : Keep in airtight, light-resistant containers at 2–10°C, away from strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. What mechanistic role does this compound play in Stevens/Sommelet-Hauser rearrangements?
Theoretical studies suggest the sulfoxide group stabilizes transition states via polar interactions, particularly in aprotic solvents like DMSO (ε = 46.7). The migrating group’s electronic properties (e.g., electron-withdrawing substituents) and solvent polarity significantly influence reaction rates. Experimental validation involves kinetic isotope effects and DFT calculations .
Q. How does this compound interact with biological macromolecules like DNA?
While direct evidence for this compound is limited, analogous sulfoxides (e.g., DMSO) denature DNA by disrupting hydrogen bonding and base stacking. Experimental approaches include:
Q. What strategies resolve contradictions in reported sulfoxide reactivity across studies?
Discrepancies often arise from solvent effects, trace impurities, or competing reaction pathways. Mitigation strategies:
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF) and reaction conditions.
- In Situ Monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediate formation .
Q. How can this compound’s stability be assessed under experimental conditions?
Stability studies should evaluate:
- Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photolytic Sensitivity : UV-Vis spectroscopy under controlled light exposure.
- Hydrolytic Stability : Monitor pH-dependent degradation via NMR or LC-MS .
Methodological Considerations
Q. What experimental designs optimize sulfoxide-mediated catalysis in asymmetric synthesis?
Use response surface methodology (RSM) to model variables (catalyst loading, temperature, solvent ratio). For example, a central composite design can identify optimal conditions for enantioselective sulfoxidation .
Q. How are computational methods applied to predict sulfoxide reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and solvent effects. Software like Gaussian or ORCA generates electrostatic potential maps to predict nucleophilic/electrophilic sites .
Data Interpretation and Validation
Q. How should researchers address conflicting toxicity data for this compound?
Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
